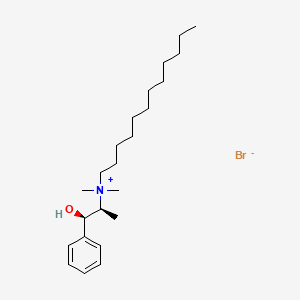

(-)-N-Dodecyl-N-methylephedrinium bromide

Description

(-)-N-Dodecyl-N-Methylephedrinium Bromide (DMEB, C₂₃H₄₂BrNO) is a chiral ionic liquid derived from ephedrine, featuring a quaternary ammonium head group, a dodecyl hydrophobic chain, and a chiral (1R,2S) configuration. Its molecular weight is 428.49 g/mol, with a melting point of 80–82°C . DMEB exhibits unique physicochemical properties, including a critical micelle concentration (CMC) of 0.5 mM and a hydrodynamic micelle radius of 32.88 Å, as determined by refractometry and spectroscopy .

DMEB is widely utilized in separation science due to its enantioselectivity. It serves as:

- A chiral selector in capillary electrophoresis (CE) for enantioseparation of drugs like quinolones and 2-arylpropionic acids .

- A carrier in liquid membranes for speciation analysis of chromium (VI), achieving >85% extraction efficiency .

- A template in sol-gel thin films for chiral recognition of enantiomers like (R)-propranolol, with selectivity factors up to 2.25 .

Properties

IUPAC Name |

dodecyl-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-dimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21,23,25H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIUTZPQFMGLAH-IUQUCOCYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C(C)C(C1=CC=CC=C1)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[N+](C)(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57155-63-2 | |

| Record name | Benzeneethanaminium, N-dodecyl-β-hydroxy-N,N,α-trimethyl-, bromide (1:1), (αS,βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57155-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Solvent Selection and Temperature Effects

Nonpolar solvents like hexane or toluene are avoided due to poor solubility of the quaternary ammonium intermediate. Ethanol or methanol is preferred, as they facilitate both alkylation and methylation steps while stabilizing ionic intermediates. Elevated temperatures (70–80°C) accelerate reaction kinetics but require careful monitoring to prevent thermal degradation.

Purification and Isolation

Post-synthesis purification involves recrystallization from ethanol-diethyl ether mixtures, which removes unreacted dodecyl bromide and byproducts. Recent advances utilize dialysis against deionized water to isolate DMEB from inorganic salts, achieving >99% purity as verified by high-performance liquid chromatography (HPLC).

Characterization and Analytical Validation

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) : 1H NMR (CDCl3) displays characteristic signals at δ 3.2–3.4 ppm (N–CH3), δ 1.2–1.4 ppm (dodecyl chain –CH2–), and δ 7.2–7.4 ppm (aromatic protons).

-

Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at 2850–2950 cm⁻¹ (C–H stretching of alkyl chains) and 1480–1520 cm⁻¹ (aromatic C=C) confirm structural integrity.

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 80–82°C | |

| Molecular Weight | 428.49 g/mol | |

| Critical Micelle Concentration (CMC) | 4 mM (30°C) |

Applications Influencing Synthesis Protocols

DMEB’s role in forming vesicles and coacervates necessitates stringent control over its purity and aggregation behavior. For instance, in the preparation of hollow mesoporous silica nanospheres, DMEB is mixed with sodium hydroxide and carboxyethylsilanetriol to template silica condensation. Such applications require DMEB free of ionic impurities, driving innovations in dialysis-based purification .

Chemical Reactions Analysis

Enantioselective Alkylation Reactions

DMEB serves as a chiral phase-transfer catalyst in asymmetric alkylation reactions. When immobilized on montmorillonite clay, it enables enantioselective addition of diethylzinc to benzaldehyde (Table 1) .

Key Findings :

-

Enantiomeric Excess (ee) : Achieves up to 84% ee for (S)-1-phenylpropanol at 0°C .

-

Catalyst Efficiency : Immobilization enhances recyclability without significant loss of activity over three cycles .

-

Mechanism : The chiral ephedrinium moiety directs stereoselectivity, while the dodecyl chain facilitates interfacial interactions in biphasic systems .

Table 1 : Performance of DMEB in benzaldehyde alkylation

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 10 | 0 | 84 | 92 |

| Benzaldehyde | 10 | 25 | 72 | 88 |

Phase-Transfer Catalyzed Reductions

DMEB accelerates borohydride reductions of carbonyl compounds under biphasic conditions (Figure 1) .

Key Findings :

-

Substrate Scope : Effective for aldehydes, ketones, and α,β-unsaturated carbonyls.

-

Reaction Rate : Up to 6× faster compared to non-catalyzed systems due to enhanced interfacial transfer .

-

Selectivity : Preferential reduction of aldehydes over ketones (Table 2) .

Table 2 : Representative reductions using DMEB/NaBH₄

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 1.5 | 95 |

| Acetophenone | 1-Phenylethanol | 4.0 | 82 |

| Cinnamaldehyde | Cinnamyl alcohol | 2.0 | 89 |

Micellar and Vesicular Catalysis

DMEB’s self-assembly into micelles (CMC = 0.8 mM ) and vesicles enables solvent-free reaction environments (Figure 2) .

Key Findings :

-

Aggregation Behavior : Forms ~4 nm micelles below 28°C and giant vesicles (1–10 µm) above 28°C .

-

Thermodynamics : Micellization is entropy-driven (ΔG = -35.2 kJ/mol , ΔH = +8.5 kJ/mol ) .

-

Relevance : Vesicles enhance encapsulation efficiency for enzymes like apyrase, increasing catalytic activity by ~40% .

Table 3 : Self-assembly parameters of DMEB vs DTAB

| Parameter | DMEB | DTAB |

|---|---|---|

| CMC (mM) | 0.8 | 15.6 |

| Aggregation Number | 55 | 50 |

| Krafft Temperature (°C) | <0 | 25 |

Dynamic Coacervate-Vesicle Transitions

DMEB coacervates reversibly transform into vesicles in response to temperature, concentration, or metabolite changes (e.g., ATP/ADP) .

Key Applications :

-

Protocell Models : Coacervates sequester biomolecules (DNA, GFP) and enable enzyme cascades .

-

Triggered Release : Vesicle formation at 45°C permits controlled payload delivery .

Reaction Mechanism Insights

-

Chiral Induction : The (1R,2S)-ephedrinium group stabilizes transition states via π-π and hydrogen-bonding interactions .

-

Interfacial Activity : The dodecyl chain aligns at organic-aqueous interfaces, facilitating reagent transfer .

-

Salt Effects : Electrolytes (NaCl, CaCl₂) modulate coacervate stability by screening cationic headgroups .

Scientific Research Applications

(-)-N-Dodecyl-N-methylephedrinium bromide is a versatile quaternary ammonium compound with diverse scientific and industrial applications. This comprehensive review explores its multifaceted utility across various domains.

Chemistry Applications

Surfactant and Phase Transfer Catalyst

this compound demonstrates exceptional capabilities in chemical research:

- Enhances solubility of reactants

- Facilitates transfer of reactants between different reaction phases

- Improves reaction rates by modifying interfacial properties

Catalytic Reactions

The compound has been specifically identified as a specialized catalyst for unique chemical transformations, particularly notable in:

Biological Research Applications

Antimicrobial Research

The compound exhibits significant antimicrobial properties, making it valuable in:

- Developing novel disinfectant formulations

- Studying membrane disruption mechanisms

- Investigating microbial interaction pathways

Membrane Studies

Researchers utilize this compound to:

- Analyze lipid bilayer interactions

- Understand membrane permeability

- Investigate cellular membrane dynamics

Advanced Research Domains

Drug Delivery Systems

Promising investigations reveal potential applications in:

- Developing advanced drug delivery mechanisms

- Exploring membrane penetration strategies

- Designing targeted therapeutic interventions

Industrial Cleaning

- Incorporated into industrial cleaning agents

- Provides superior surfactant and antimicrobial properties

Cosmetic Formulations

- Used for emulsifying properties

- Enhances product stability and performance

Research Frontiers

Ongoing research continues to explore innovative applications, particularly in:

- Advanced drug delivery systems

- Sophisticated membrane interaction studies

- Next-generation antimicrobial technologies

Mechanism of Action

Molecular Targets and Pathways: (-)-N-Dodecyl-N-methylephedrinium bromide exerts its effects primarily through its interaction with biological membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis in microbial organisms. This disruption is due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane.

Comparison with Similar Compounds

Chiral vs. Achiral Quaternary Ammonium Surfactants

DMEB vs. Aliquat 336 and CTAB

Key Differences :

- DMEB’s chiral center enables enantiomer discrimination, unlike Aliquat 336 or CTAB .

- DMEB’s lower CMC (0.5 mM) compared to CTAB (0.92 mM) suggests superior surface activity at reduced concentrations .

Gemini Surfactants

DMEB vs. Ethylene-1,2-Bis(N,N-Dimethyl-N-Dodecylammonium Bromide)

Key Differences :

- Gemini surfactants exhibit lower CMCs and enhanced antimicrobial activity due to dual hydrophobic chains and spacer flexibility .

- DMEB’s chiral selectivity is absent in gemini surfactants, limiting their use in enantiomer resolution .

Pharmaceutical Bromides

DMEB vs. Sepantronium Bromide (YM-155)

Key Differences :

- Sepantronium’s complex structure targets survivin protein in cancer cells, while DMEB lacks therapeutic bioactivity .

Micellar and Extraction Performance

DMEB vs. Conventional Carriers in Liquid Membranes

| Carrier | Extraction Efficiency (Cr⁶⁺) | Selectivity | CMC (mM) |

|---|---|---|---|

| DMEB | >85% | High (chiral discrimination) | 0.5 |

| Aliquat 336 | 70–80% | Moderate (non-chiral) | 0.1–1 |

| Tributylhexadecylphosphonium Bromide | 60–75% | Low | 0.8 |

Key Insight :

- DMEB outperforms Aliquat 336 in chromium extraction efficiency while offering chiral selectivity, critical for speciation analysis .

Biological Activity

(-)-N-Dodecyl-N-methylephedrinium bromide (DMEB) is a quaternary ammonium compound that has garnered attention due to its biological activity, particularly in antimicrobial applications. This article reviews the current understanding of its biological properties, including its mechanism of action, critical micelle concentration (CMC), and potential therapeutic applications.

DMEB is characterized by its unique structure, which includes a long dodecyl chain and a methylephedrinium moiety. Its chemical formula is with a molecular weight of approximately 426.51 g/mol. The compound exhibits amphiphilic properties, allowing it to form micelles in aqueous solutions.

Antimicrobial Properties

DMEB exhibits significant antimicrobial activity against various bacterial strains. Its mechanism primarily involves disrupting bacterial cell membranes, leading to cell lysis. This action is influenced by the lipophilicity of the dodecyl chain, which enhances membrane penetration.

- Case Study : In a study evaluating the antibacterial efficacy of DMEB against Staphylococcus aureus and Escherichia coli, it was found that DMEB had a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Critical Micelle Concentration (CMC)

The CMC is a crucial parameter that indicates the concentration at which surfactants begin to form micelles. For DMEB, the CMC has been reported to be approximately 0.1 mM. Below this concentration, DMEB exists predominantly in its monomeric form, which is essential for its antibacterial activity .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 426.51 g/mol |

| CMC | ~0.1 mM |

| MIC against S. aureus | 32 µg/mL |

| MIC against E. coli | 64 µg/mL |

The antimicrobial effect of DMEB is primarily attributed to its ability to interact with the lipid bilayer of bacterial membranes. The long hydrophobic dodecyl chain facilitates insertion into the membrane, causing structural destabilization and ultimately leading to cell death .

Research Findings

Recent studies have explored the aggregation behavior and micellar properties of DMEB:

- Micelle Formation : DMEB forms stable micelles in aqueous solutions, which are essential for its biological activity as they enhance the solubility of hydrophobic drugs .

- Hydrodynamic Radius : The hydrodynamic radius of DMEB micelles was found to be around 5 nm, indicating effective drug delivery capabilities .

Q & A

Q. What structural features of DMEB enhance its surfactant efficacy compared to CTAB?

- DMEB’s rigid ephedrine-derived head group provides stereochemical control, unlike CTAB’s flexible trimethylammonium group. This rigidity stabilizes chiral micellar interfaces, improving enantioselectivity in catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.